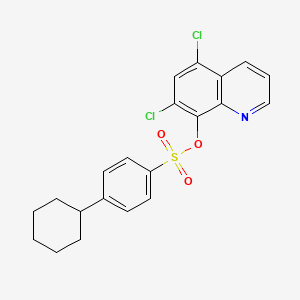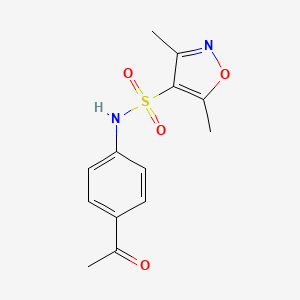
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate: is a chemical compound with the molecular formula C21H19Cl2NO3S and a molecular weight of 436.35 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate group attached to a cyclohexylbenzene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate typically involves the following steps:
Formation of 5,7-Dichloroquinolin-8-ol: This intermediate can be synthesized by chlorination of quinolin-8-ol using reagents such as phosphorus oxychloride (POCl3) and chlorine gas under controlled conditions.
Sulfonation Reaction: The 5,7-Dichloroquinolin-8-ol is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like ethanol or methanol, often with heating.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Potential applications in the development of antimicrobial agents due to its structural similarity to other bioactive quinoline derivatives .
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and inflammatory conditions .
Industry:
Mécanisme D'action
based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its quinoline and sulfonate moieties . The chlorine atoms may enhance its binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of the target compound.
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate: Another sulfonate derivative with similar structural features.
Uniqueness:
Propriétés
Formule moléculaire |
C21H19Cl2NO3S |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2NO3S/c22-18-13-19(23)21(20-17(18)7-4-12-24-20)27-28(25,26)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2 |
Clé InChI |
IYIFOZIVZYAZQO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B15108262.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15108278.png)
![7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15108289.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B15108313.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)

![2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
